molecular formula C8H12N2O2 B1419774 Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate CAS No. 773136-70-2

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B1419774
CAS No.: 773136-70-2
M. Wt: 168.19 g/mol
InChI Key: OCUDOHHJNZEDML-UHFFFAOYSA-N
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Description

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (CAS 773136-70-2) is a high-purity, fully substituted pyrazole derivative of significant interest in advanced chemical research and development. With the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol, this compound serves as a versatile and critical synthetic building block, particularly in the construction of complex heterocyclic systems . Its defined molecular architecture features a pyrazole ring that is fully substituted at the 1, 3, and 4 positions with methyl groups, while a methyl carboxylate ester occupies the 5-position. This specific substitution pattern eliminates the possibility of annular tautomerism, a common complication in pyrazole chemistry, providing a stable and predictable scaffold for synthetic applications . The compound exhibits a melting point of 76-78 °C and a boiling point of 256 °C at 760 mmHg . The ester functional group offers a versatile handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid or subsequent derivatization into amides, making it an invaluable intermediate for medicinal chemistry, agrochemical research, and materials science. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2,4,5-trimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)9-10(3)7(5)8(11)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUDOHHJNZEDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665313
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773136-70-2
Record name Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of pyrazole derivatives. One common method involves the reaction of 1,3,4-trimethylpyrazole with methyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using industrial-scale purification methods such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of dyes, coatings, and agricultural chemicals.

Mechanism of Action

The mechanism of action of methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of receptor functions. Detailed studies on its mechanism of action are essential to understand its full potential in various applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness arises from its trimethyl substitution pattern , which distinguishes it from simpler pyrazole carboxylates. Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Comparison of Key Pyrazole Carboxylates

Compound Name CAS RN Molecular Formula MW (g/mol) Substituents Melting Point (°C) Boiling Point (°C)
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate 773136-70-2 C₈H₁₂N₂O₂ 168.19 1,3,4-trimethyl; 5-COOCH₃ 76–78 256
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 5744-56-9 C₆H₈N₂O₂ 140.14 1,3-dimethyl; 5-COOH Not reported Not reported
Methyl 1H-pyrazole-3-carboxylate 15366-34-4 C₅H₆N₂O₂ 126.11 3-COOCH₃ Not reported Not reported
1-Methyl-1H-pyrazole-4-carbaldehyde 25016-11-9 C₅H₆N₂O 110.11 1-methyl; 4-CHO Not reported Not reported
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 139755-99-0 C₈H₁₂N₂O₂ 168.19 1-methyl; 3-propyl; 5-COOH Not reported Not reported

Key Observations :

  • Substituent Effects: The additional methyl groups in this compound increase its molecular weight and hydrophobicity compared to dimethyl or non-alkylated analogs (e.g., Methyl 1H-pyrazole-3-carboxylate, MW 126.11) .
  • Ester vs. Acid Functionality : The methyl ester group in the target compound enhances stability and reduces polarity relative to carboxylic acid derivatives like 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, which may exhibit higher aqueous solubility .
  • Boiling Point : The high boiling point (256°C) of this compound suggests strong intermolecular forces, likely due to van der Waals interactions from its three methyl groups .

Hydrogen Bonding and Crystallography

The compound’s crystal packing is influenced by its substitution pattern. Tools like Mercury CSD (Cambridge Structural Database) enable comparison of packing motifs with analogs. For example, the trimethyl groups may disrupt hydrogen-bonding networks observed in carboxylic acid derivatives, leading to distinct crystal habits .

Biological Activity

Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate (MTMP) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : Approximately 168.19 g/mol
  • Chemical Structure : The compound features three methyl groups and a carboxylate functional group, contributing to its unique reactivity and biological properties.

MTMP is known to interact with various biological targets, influencing cellular processes such as metabolism and signaling pathways. Key aspects include:

  • Interaction with Enzymes : MTMP has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances in the body. This interaction can lead to modulation of enzyme activity, affecting drug metabolism and detoxification processes.
  • Cell Signaling Pathways : The compound may modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Such modulation can influence gene expression and cellular responses to external stimuli.

Biological Activities

MTMP exhibits a range of biological activities that are of interest in drug development:

Antimicrobial Activity

Research indicates that MTMP possesses antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrate its ability to reduce pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases .

Anticancer Potential

Several studies have explored the anticancer activity of MTMP. For instance:

  • Cell Line Studies : MTMP has been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicate significant cytotoxic effects with IC50 values ranging from 20 µM to 50 µM depending on the specific cell line tested .
Cell LineIC50 (µM)Reference
MCF720
A54926
HepG249.85

These findings highlight MTMP's potential as a lead compound for further development in cancer therapy.

Study on Anticancer Activity

A study conducted by Wei et al. evaluated MTMP derivatives against A549 lung cancer cells. The results showed that certain derivatives exhibited significant growth inhibition and induced apoptosis in cancer cells, suggesting that modifications to the MTMP structure could enhance its anticancer efficacy .

Research on Anti-inflammatory Effects

In a separate study focusing on inflammatory models, MTMP was shown to inhibit the release of inflammatory mediators in macrophages. This suggests its potential application in treating conditions characterized by excessive inflammation .

Q & A

Q. What are common synthetic routes for Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with hydrazine derivatives under reflux conditions in ethanol or methanol, catalyzed by acids like acetic acid. A one-pot synthesis approach (e.g., combining ketones, aldehydes, and hydrazines) is also effective, as demonstrated in studies of analogous pyrazole esters .

Key Reaction Conditions:

ReactantsSolventCatalystTemperatureYield
Ethyl acetoacetate + Hydrazine hydrateEthanolAcetic acidReflux (78°C)~60-75%
Substituted ketones + HydrazinesMethanolH₂SO₄60°C~50-65%

Reference: Cyclocondensation protocols for pyrazole derivatives .

Q. How is this compound characterized post-synthesis?

Methodological Answer: Post-synthesis characterization involves:

  • NMR Spectroscopy : To confirm substituent positions and purity (e.g., ¹H NMR peaks for methyl groups at δ 2.3–2.5 ppm and ester carbonyl at δ 3.7–3.9 ppm) .
  • HPLC/MS : For purity assessment and molecular ion confirmation (e.g., ESI-MS m/z [M+1] ≈ 198.2) .
  • FTIR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Reference: Analytical techniques for pyrazole esters .

Q. What purification techniques are recommended for this compound?

Methodological Answer:

  • Crystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for resolving regioisomers or byproducts .

Typical Purity Outcomes:

TechniquePurity Achieved
Crystallization≥95%
Column Chromatography≥98%

Reference: Purification strategies for pyrazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer: Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require careful temperature control.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) reduces side reactions.

Case Study:
Substituting methanol with DMF increased yields from 65% to 82% in analogous pyrazole syntheses .

Reference: Reaction optimization for heterocycles .

Q. How do researchers evaluate biological activity against structurally similar compounds?

Methodological Answer: Comparative studies use standardized assays (e.g., antimicrobial disk diffusion, cytotoxicity MTT assays) and structure-activity relationship (SAR) analysis. For example:

CompoundAntimicrobial Activity (MIC, µg/mL)Anticancer IC₅₀ (µM)
Methyl 1,3,4-trimethyl-pyrazole-5-carboxylate12.545.2
Ethyl 3-chloro analog 25.062.3
5-Trifluoromethyl derivative 6.228.7

Reference: Comparative biological data .

Q. How to address contradictory data in literature regarding synthesis or bioactivity?

Methodological Answer:

  • Replication : Repeat experiments under reported conditions.
  • Analytical Validation : Cross-check purity via multiple techniques (e.g., HPLC + NMR).
  • Meta-Analysis : Compare solvent systems, catalysts, and substituent effects across studies.

Example: Discrepancies in yields (50% vs. 75%) for similar compounds were resolved by identifying trace moisture sensitivity in one protocol .

Reference: Data validation strategies .

Q. What role does computational modeling play in studying this compound?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to explain reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) .

Case Study: Theoretical studies of pyrazole-carboxylates revealed strong electron-withdrawing effects from the ester group, aligning with observed reactivity in substitution reactions .

Q. How to mitigate stability issues during storage or handling?

Methodological Answer:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

Reference: Stability protocols for pyrazole esters .

Q. How can this compound be used to design derivatives with enhanced properties?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –CF₃) to boost bioactivity.
  • Ester Hydrolysis : Convert to carboxylic acid for salt formation or coordination chemistry .

Example: Replacing methyl with trifluoromethyl improved anticancer activity by 2-fold .

Reference: Derivative design strategies .

Q. What are the challenges in quantifying trace impurities?

Methodological Answer:

  • Internal Standards : Use deuterated analogs (e.g., D₃-methyl esters) for LC-MS accuracy.
  • Advanced Techniques : UPLC-QTOF for low-abundance byproduct detection .

Reference: Analytical challenges in impurity profiling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
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Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate

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